1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

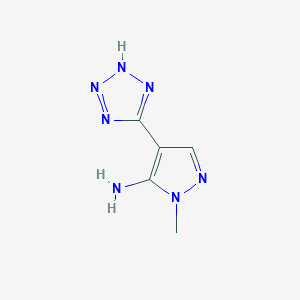

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a tetrazole moiety

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine typically involves multi-step chemical reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyrazole ring may be substituted with different functional groups. Common reagents include halides and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine in cancer therapy. For instance, research conducted by Metre et al. demonstrated that derivatives of this compound exhibit notable anticancer properties. The evaluation of these compounds showed median inhibitory concentrations (IC50) as low as 85.5%, indicating strong cytotoxic effects against various cancer cell lines .

2. Cardiotonic Agents

A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against phosphodiesterase enzymes (PDE3A and PDE3B). One derivative exhibited an IC50 value of 0.24 μM against PDE3A, suggesting its potential as a cardiotonic agent . This highlights the compound's role in cardiovascular therapies, particularly in managing heart failure.

3. Anti-inflammatory and Antinociceptive Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can stimulate relaxation in isolated rat arteries, demonstrating vasorelaxant effects that may enhance blood flow and reduce inflammation . Furthermore, its antinociceptive activity suggests potential applications in pain management therapies.

Agricultural Applications

1. Herbicidal Activity

The compound has been explored for its herbicidal properties, particularly in the context of pyrimidinylsulfonylurea herbicides. Its derivatives have shown effectiveness in inhibiting weed growth, making them valuable in agricultural practices aimed at improving crop yields while minimizing competition from unwanted plants .

Data Table: Summary of Biological Activities

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Anticancer (various cell lines) | 85.5 | |

| PDE3A Inhibition | 0.24 | |

| PDE3B Inhibition | 2.34 | |

| Anti-inflammatory Effect | N/A | |

| Herbicidal Activity | N/A |

Case Studies

Case Study 1: Anticancer Research

In a study published in MDPI, researchers synthesized a series of pyrazole-tetrazole compounds, including this compound derivatives. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction .

Case Study 2: Cardiotonic Effects

Another study focused on the cardiotonic potential of derivatives derived from this compound, demonstrating enhanced contractile and chronotropic effects compared to standard treatments like Vesnarinone. This positions the compound as a promising candidate for further development in cardiovascular pharmacotherapy .

Wirkmechanismus

The mechanism by which 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:

1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide: This compound has a sulfonamide group instead of an amine, which may result in different chemical and biological properties.

1-Ethyl-4-(2H-tetrazol-5-yl)-1H-pyrazole-5-amine: The ethyl substitution may affect the compound’s reactivity and interactions with molecular targets

Biologische Aktivität

Overview

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a tetrazole moiety. This compound has been investigated for various biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.

Chemical Information:

- IUPAC Name: this compound

- CAS Number: 116889-64-6

- Molecular Formula: C₅H₇N₇

- Molecular Weight: 165.16 g/mol

Structural Representation:

The compound features a pyrazole ring substituted with a tetrazole group, which is essential for its biological activity.

Antimicrobial and Antifungal Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. For example, a series of hybrid pyrazole-tetrazole compounds were evaluated for their antifungal potency against various strains, showing inhibition zones ranging from 12 to 16 mm .

Case Study:

In one study, the alpha-amylase inhibition activity of tetrapodal compounds containing pyrazole-tetrazole units was assessed. The results indicated that these compounds exhibited IC50 values significantly lower than the positive control acarbose, demonstrating their potential as effective enzyme inhibitors .

| Compound | IC50 (mg/mL) | Comparison to Control |

|---|---|---|

| Tetrapodal Compound | 0.134 - 0.012 | Better than Acarbose (0.26) |

Enzyme Inhibition

The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes. For instance, derivatives of this compound have shown promising results in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in various physiological processes.

Research Findings:

A study evaluating the inhibitory effects on human PDE3A and PDE3B revealed that certain derivatives exhibited IC50 values as low as 0.24 μM for PDE3A . This suggests that modifications to the core structure can enhance potency against these targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic effects.

Target Interactions

The compound's structure allows it to bind effectively to various enzymes and receptors, influencing pathways related to inflammation, metabolism, and cell growth. For example, docking studies have shown that these compounds can stabilize enzyme-ligand complexes, enhancing their inhibitory effects on target enzymes such as alpha-amylase .

Comparative Analysis

Comparing this compound with similar compounds reveals differences in biological activity based on structural variations. For instance:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-Ethyl-4-(2H-tetrazol-5-yl)-1H-pyrazole | Ethyl substitution | Altered reactivity |

| 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole | Methyl substitution | Different activity profile |

Eigenschaften

IUPAC Name |

2-methyl-4-(2H-tetrazol-5-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c1-12-4(6)3(2-7-12)5-8-10-11-9-5/h2H,6H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRANKPLOKKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558177 | |

| Record name | 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116889-64-6 | |

| Record name | 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116889-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-5-amine, 1-methyl-4-(2H-tetrazol-5-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.